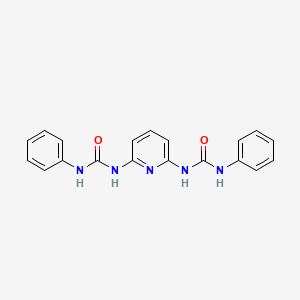
Urea, N,N''-2,6-pyridinediylbis[N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl-: is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by its unique structure, which includes a pyridine ring substituted with phenyl groups. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source can yield N-substituted ureas . Another method involves the use of phosgene or its substitutes to react with amines, forming the desired urea derivatives .
Industrial Production Methods: Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. For example, the use of water as a solvent in the reaction of (thio)isocyanates with amines has been reported to be a sustainable and chemoselective method . Additionally, the carbonylation of aliphatic amines using S,S-dimethyl dithiocarbonate as a phosgene substitute is another industrially relevant method .
Análisis De Reacciones Químicas
Types of Reactions: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as amines, to form new urea derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The phenyl groups in the compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Phenyliodine Diacetate: Used in the nucleophilic addition of amines to form N-substituted ureas.
S,S-Dimethyl Dithiocarbonate: Employed as a phosgene substitute in the carbonylation of amines.
Water: Utilized as a solvent in sustainable synthesis methods.
Major Products: The major products formed from these reactions are various N-substituted urea derivatives, which can have different functional groups and properties depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, urea derivatives are known for their ability to form stable hydrogen bonds with protein and receptor targets. This makes them valuable in drug design and development, particularly for anticancer, antibacterial, and antiviral agents .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its diverse reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- involves its ability to form hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects. The compound’s structure allows it to interact with multiple molecular targets, making it a versatile tool in chemical biology and medicinal chemistry .
Comparación Con Compuestos Similares
Urea, N,N’-diphenyl-: Another N-substituted urea with similar reactivity but different structural features.
Carbanilide: Known for its use in organic synthesis and industrial applications.
Uniqueness: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- is unique due to its pyridine ring and phenyl substitutions, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
91928-52-8 |
|---|---|
Fórmula molecular |
C19H17N5O2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-phenyl-3-[6-(phenylcarbamoylamino)pyridin-2-yl]urea |
InChI |
InChI=1S/C19H17N5O2/c25-18(20-14-8-3-1-4-9-14)23-16-12-7-13-17(22-16)24-19(26)21-15-10-5-2-6-11-15/h1-13H,(H4,20,21,22,23,24,25,26) |
Clave InChI |
HTEHNOQNZGOVSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
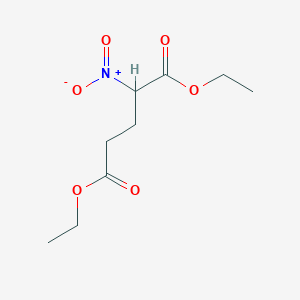
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
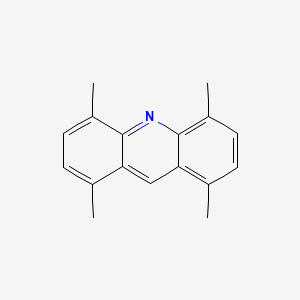
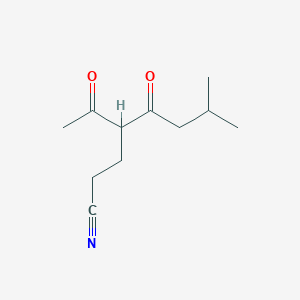
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
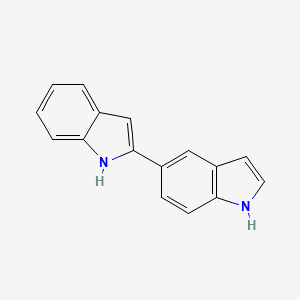

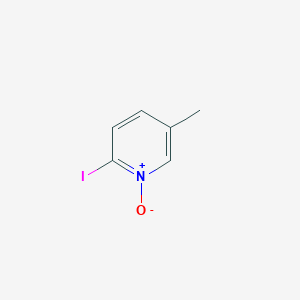
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
